2,4-dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol
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Overview
Description
(E)-2,4-dichloro-6-((((tetrahydrofuran-2-yl)methyl)imino)methyl)phenol is a synthetic organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,4-dichloro-6-((((tetrahydrofuran-2-yl)methyl)imino)methyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and tetrahydrofuran-2-carbaldehyde.
Formation of the Iminomethyl Intermediate: The aldehyde group of tetrahydrofuran-2-carbaldehyde reacts with the amine group of an appropriate precursor to form an imine intermediate.
Final Coupling Reaction: The imine intermediate is then coupled with 2,4-dichlorophenol under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2,4-dichloro-6-((((tetrahydrofuran-2-yl)methyl)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of (E)-2,4-dichloro-6-((((tetrahydrofuran-2-yl)methyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: A precursor in the synthesis of the compound.
Tetrahydrofuran-2-carbaldehyde: Another precursor used in the synthesis.
Other Phenols: Compounds with similar structures and functional groups.
Uniqueness
(E)-2,4-dichloro-6-((((tetrahydrofuran-2-yl)methyl)imino)methyl)phenol is unique due to its specific combination of functional groups and potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H13Cl2NO2 |
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Molecular Weight |
274.14 g/mol |
IUPAC Name |
2,4-dichloro-6-(oxolan-2-ylmethyliminomethyl)phenol |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-4-8(12(16)11(14)5-9)6-15-7-10-2-1-3-17-10/h4-6,10,16H,1-3,7H2 |
InChI Key |
QYYKYMRQDABKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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